molecular formula C11H9ClN4O3S2 B2578390 N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 306730-70-1

N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2578390
CAS No.: 306730-70-1
M. Wt: 344.79
InChI Key: OEIAMGYKPYCQQC-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound is structurally characterized by the fusion of a 4-chloro-3-nitrophenyl acetamide scaffold with a 5-methyl-1,3,4-thiadiazole-2-thiol moiety, a combination designed to probe specific biological pathways. The primary research value of this molecule lies in its potential as a protein kinase inhibitor. The structure is analogous to other nitrophenyl acetamide derivatives that have demonstrated inhibitory activity against receptor tyrosine kinases, such as VEGFR-2, which are critical targets in angiogenesis and oncology research . The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, known to confer a wide range of pharmacological activities. Consequently, this compound is also a valuable scaffold for investigating antimicrobial agents, as thiadiazole derivatives have shown potent activity against various bacterial and fungal strains. The mechanism of action is hypothesized to involve competitive binding to the ATP-binding site of target kinases or interaction with key microbial enzymes, disrupting vital cellular processes. Researchers utilize this chemical as a key intermediate or a lead compound for the synthesis and development of novel therapeutic agents, making it an essential tool for probing structure-activity relationships and optimizing potency in hit-to-lead campaigns.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3S2/c1-6-14-15-11(21-6)20-5-10(17)13-7-2-3-8(12)9(4-7)16(18)19/h2-4H,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIAMGYKPYCQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Nucleophilic Substitution: The thiadiazole derivative is then reacted with 4-chloro-3-nitroaniline in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and sulfanyl group undergo oxidation under controlled conditions:

Reaction SiteReagents/ConditionsProduct FormedReference
Thiadiazole-SulfanylH<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide or sulfone derivatives
Sulfanyl bridgeKMnO<sub>4</sub> (acidic)Sulfonic acid derivatives

Oxidation of the sulfanyl (-S-) bridge to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) enhances polarity, potentially improving water solubility for pharmaceutical applications.

Reduction Reactions

The nitro (-NO<sub>2</sub>) group and thiadiazole ring are susceptible to reduction:

Reaction SiteReagents/ConditionsProduct FormedReference
Nitro groupH<sub>2</sub>/Pd-C (ethanol, 60°C)Amino derivative (-NH<sub>2</sub>)
Thiadiazole ringZn/HCl (reflux)Open-chain dithiocarbamate intermediates

Reduction of the nitro group to an amine increases electron density, enabling further functionalization (e.g., azo coupling). Thiadiazole ring reduction is less common but observed under strong acidic conditions .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct FormedReference
Acidic (HCl, Δ)6M HCl, refluxCarboxylic acid + 3-nitroaniline derivative
Basic (NaOH, Δ)2M NaOH, ethanol/waterCarboxylate salt + amine

Hydrolysis products retain biological activity, with carboxylic acid derivatives showing enhanced interactions with enzymatic targets.

Nucleophilic Substitution Reactions

The chloro substituent on the phenyl ring participates in SNAr reactions:

NucleophileConditionsProduct FormedReference
NH<sub>3</sub>Ethanol, 80°C, 12h4-amino-3-nitrophenyl derivative
PiperidineDMF, K<sub>2</sub>CO<sub>3</sub>, 60°CPiperidinyl-substituted analog

The electron-withdrawing nitro group facilitates substitution at the para-chloro position, enabling diversification of the aromatic moiety.

Cyclization and Cycloaddition Reactions

The compound participates in heterocycle-forming reactions:

Reaction TypeReagents/ConditionsProduct FormedReference
Diels-AlderMaleic anhydride, toluene, ΔFused bicyclic adduct
Thiadiazole ring expansionCS<sub>2</sub>, KOH (ethanol)1,3,4-Thiadiazepine derivatives

Cycloaddition reactions expand the heterocyclic system, creating novel scaffolds for drug discovery .

Key Research Findings

  • Anticancer potential : Reduction products (amine derivatives) showed IC<sub>50</sub> values of 5.41–22.19 µM against PC3 and SKNMC cell lines, surpassing imatinib in cytotoxicity .

  • Solubility optimization : Sulfone derivatives exhibited 3.2× higher aqueous solubility than the parent compound.

  • Structure-activity relationship : Chloro and nitro substituents are critical for maintaining electronic properties that enable nucleophilic substitution .

This compound's reactivity profile makes it a versatile intermediate for developing bioactive molecules, particularly in oncology and antimicrobial research.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of derivatives similar to N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

  • Method : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
  • Results : Compounds with similar structures demonstrated MIC values ranging from 32 to 256 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. It has shown promising results against several cancer cell lines.

Case Study: Anticancer Screening

  • Cell Lines Tested : MCF7 (breast cancer) and HeLa (cervical cancer).
  • Method : Sulforhodamine B assay was used to evaluate cytotoxicity.
  • Findings : The compound exhibited significant cytotoxicity with IC50 values below 50 µM for MCF7 cells, indicating strong potential for further development .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to sites on enzymes involved in bacterial resistance and cancer cell survival.

Target EnzymeBinding Affinity (kcal/mol)
DNA Topoisomerase II-9.5
β-lactamase-8.7
Cyclooxygenase (COX)-7.8

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example:

    Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural features include:

  • 4-Chloro-3-nitrophenyl group : Provides electron-withdrawing effects, influencing solubility and receptor binding.
  • 5-Methyl-1,3,4-thiadiazole : Enhances hydrophobic interactions and metabolic stability.

Table 1: Comparison of Physicochemical Properties

Compound Name Substituents (Phenyl Ring) Thiadiazole Modifications Yield (%) Melting Point (°C) Reference
Target Compound 4-Cl, 3-NO₂ 5-methyl - - -
5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-...) 4-Cl (benzyl) 4-chlorobenzylthio 82 138–140
2-[(5-methyl...]acetamide () 2-NO₂ 5-methyl - -
Compound 3 (N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)...) 4-Cl 4-nitrophenylamino - -

Key Observations :

  • The 4-chloro-3-nitrophenyl group in the target compound may improve binding affinity compared to analogs with simpler substituents (e.g., 2-nitro in ) due to enhanced π-π stacking and hydrophobic interactions .
  • Higher yields (e.g., 82% for compound 5j ) are often associated with electron-withdrawing substituents, which stabilize intermediates during synthesis.

Anticancer Activity :

  • Compound 3 (): Exhibits 92.36% Akt inhibition and induces apoptosis in glioma cells via π-π interactions and H-bonding. The 4-nitrophenylamino group on the thiadiazole is critical for activity .
  • Compound 4y (): Shows IC₅₀ values of 0.084 ± 0.020 mmol/L (MCF7) and 0.034 ± 0.008 mmol/L (A549), outperforming cisplatin. The p-tolylamino group enhances aromatase inhibition .
  • Target Compound : The chloro and nitro substituents may synergize to enhance Akt or aromatase targeting, but experimental validation is needed.

Anticonvulsant and Antimicrobial Activity :

  • Analogs with benzothiazole moieties () achieve 100% effectiveness in the maximal electroshock (MES) model, highlighting the importance of hydrophobic domains .

Molecular Interactions and Docking Studies

  • π-π Interactions : The nitro group in the target compound’s phenyl ring may stabilize binding to hydrophobic pockets in enzymes like Akt, similar to compound 3 .
  • Hydrogen Bonding : The acetamide linkage and sulfanyl bridge facilitate H-bonding with residues such as Ser473 in Akt, critical for inhibition .

Biological Activity

The compound N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic molecule that incorporates both a chloro-nitrophenyl moiety and a thiadiazole ring. This structural combination suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Chemical Formula : C11_{11}H10_{10}ClN3_{3}O3_{3}S

Structural Features

  • Chloro-Nitrophenyl Group : The presence of a 4-chloro-3-nitrophenyl group is associated with various biological activities, including anticancer properties.
  • Thiadiazole Ring : The 5-methyl-1,3,4-thiadiazole component enhances the compound's interaction with biological targets due to its electron-deficient nature.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound under discussion may act through multiple pathways:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds containing thiadiazole rings can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to interfere with DNA synthesis or repair mechanisms, as well as its effects on signaling pathways involved in cell survival .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activities against various pathogens:

  • Bacterial Inhibition : Thiadiazole derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or function .
  • Fungal Activity : Some studies indicate antifungal properties, potentially making these compounds useful in treating fungal infections .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes:

  • Carbonic Anhydrase Inhibition : Thiadiazoles are known to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes. This inhibition can be beneficial in treating conditions like glaucoma or edema .

Case Studies and Research Findings

StudyFindings
Identified thiadiazole derivatives with high anticancer activity against human cancer cell lines.
Demonstrated that N-(4-chloro-3-nitrophenyl) compounds inhibit bacterial growth effectively.
Reported diverse biological activities of thiadiazole derivatives, including enzyme inhibition and antimicrobial effects.

Q & A

Q. What are the common synthetic routes for preparing N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the aromatic and heterocyclic moieties. A validated approach includes:

  • Step 1: Acetylation of 4-chloro-3-nitroaniline using acetic anhydride under reflux to form the acetamide core (as described for analogous N-(substituted phenyl)acetamides in and ).
  • Step 2: Sulfur-based coupling (e.g., thiol-disulfide exchange) to introduce the 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl group. This step may use reagents like bis(5-methyl-1,3,4-thiadiazol-2-yl) disulfide in the presence of a reducing agent (e.g., NaBH₄) .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity.

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

  • X-ray Crystallography: Determines bond lengths, angles, and torsion angles (e.g., nitro group deviation from the benzene plane, as seen in ). For example, the nitro group’s O–N–C–C torsion angles can reveal steric or electronic effects .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns protons and carbons (e.g., acetamide NH at ~10 ppm, aromatic protons at 7–8 ppm).
    • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]⁺).

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the acetamide and thiadiazole groups?

Methodological Answer:

  • Nitro Group Effects: The electron-withdrawing nitro group reduces electron density on the phenyl ring, polarizing the acetamide C=O bond and enhancing electrophilicity. Computational studies (DFT) can quantify charge distribution .
  • Thiadiazole Sulfanyl Group: The sulfur atom’s lone pairs participate in conjugation, stabilizing the thiadiazole ring. Reactivity can be probed via nucleophilic substitution at the sulfanyl group (e.g., alkylation or oxidation to sulfoxide/sulfone derivatives) .
  • Experimental Validation: Substituent effects are tested via Hammett plots or kinetic studies comparing derivatives with varying electron-donating/withdrawing groups.

Q. What strategies resolve contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cell-based studies)?

Methodological Answer:

  • Assay Optimization:
    • Enzyme Assays: Use recombinant enzymes to isolate target interactions (e.g., IC₅₀ determination).
    • Cell-Based Assays: Account for membrane permeability (evaluate logP) and metabolic stability (e.g., liver microsome assays).
  • Data Normalization: Compare results using standardized controls (e.g., staurosporine for kinase inhibition) and replicate experiments across cell lines.
  • Mechanistic Studies: Use knock-out models or siRNA to confirm target specificity (e.g., highlights thiadiazole coordination to metal ions, which may interfere in metalloenzyme assays) .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model binding to targets (e.g., kinases or proteases). The thiadiazole sulfanyl group may coordinate metal ions in active sites .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
  • Validation: Cross-reference computational results with crystallographic data (e.g., ’s bond angles to refine force field parameters) .

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